2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile
Description
The compound 2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile (CAS: 914636-57-0, molecular formula: C₁₂H₁₀N₄O₂) is a Schiff base derived from diaminomaleonitrile (DAMN) and substituted benzaldehyde precursors. Its structure features a conjugated enedinitrile backbone with a 2-hydroxy-3-methoxybenzylidene substituent.
Properties
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation reaction between an aldehyde and an amine. One common synthetic route includes the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product as a precipitate .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .
Chemical Reactions Analysis
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Structural Variations in Substituted Benzylidene Derivatives
The compound belongs to a broader class of Schiff bases synthesized from DAMN and aromatic aldehydes. Key structural analogs include:
Hydrogen Bonding and Supramolecular Features
Electronic and Reactivity Trends
- Electron-Withdrawing Groups (e.g., –NO₂, –CN): Not discussed in the evidence, but methoxy (–OCH₃) and hydroxyl (–OH) groups in the target compound may stabilize the imine moiety via resonance.
Biological Activity
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
The compound has the molecular formula and is synthesized through a condensation reaction involving o-vanillin and an appropriate amine, typically in methanol at room temperature. The synthesis results in the formation of the compound as a precipitate, which can be further purified for various applications .
The biological activity of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, forming coordination complexes with metal ions, which may influence enzyme activities and other cellular processes. The compound's amino and hydroxy groups facilitate nucleophilic substitution reactions, enhancing its reactivity in biological systems .
Antimicrobial Properties
Recent studies have indicated that 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile exhibits antimicrobial properties. Research focused on its efficacy against various bacterial strains shows promising results, suggesting its potential as a candidate for developing new antibiotics .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 30 µg/mL | |
| Pseudomonas aeruginosa | 40 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that at lower concentrations, it exhibits minimal cytotoxic effects on mammalian cell lines, while higher concentrations lead to increased cell death. This suggests a dose-dependent relationship that is critical for therapeutic applications .
Case Studies
A notable case study investigated the effects of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile on cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis in breast cancer MCF-7 cells, indicating its potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress within the cells, leading to programmed cell death without affecting normal cells at therapeutic doses .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 25 | Induction of oxidative stress | |
| HeLa | 30 | Apoptosis via mitochondrial pathway | |
| A549 | 20 | Cell cycle arrest |
Applications in Medicine and Industry
The compound's unique structure makes it suitable for various applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties position it as a candidate for new drug formulations.
- Chemical Research : It serves as a building block for synthesizing more complex organic molecules.
- Industrial Uses : Potential applications in dye production and other industrial chemicals are being explored due to its reactive functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
